ethyl 3-amino-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

medicinal chemistry parallel synthesis physicochemical property optimization

Indole-based med chem often suffers from competing C-3 reactivity in aromatic indole-2-carboxylates. This tetrahydroindole (CAS 136038-14-7) redirects reactivity to C-2, enabling orthogonal diversification: 2-ester for transesterification/amidation, 3-amino for acylation/sulfonylation. • ≥98% purity minimizes side reactions in 24-96-compound parallel synthesis arrays. • Ethyl ester ensures optimal hydrolysis kinetics and organic solubility vs. methyl ester or free acid analogs. • Post-diversification aromatization yields fully aromatic indoles at 92-96% yield (100% selectivity).

Molecular Formula C11H16N2O2
Molecular Weight 208.261
CAS No. 136038-14-7
Cat. No. B591480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-amino-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
CAS136038-14-7
Synonyms1H-Indole-2-carboxylicacid,3-amino-4,5,6,7-tetrahydro-,ethylester(9CI)
Molecular FormulaC11H16N2O2
Molecular Weight208.261
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=C(N1)CCCC2)N
InChIInChI=1S/C11H16N2O2/c1-2-15-11(14)10-9(12)7-5-3-4-6-8(7)13-10/h13H,2-6,12H2,1H3
InChIKeyLCLBDBIPXRYRCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-Amino-Tetrahydroindole-2-Carboxylate: Strategic Building Block


Ethyl 3-amino-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (CAS 136038-14-7) is a heterocyclic small molecule featuring a partially saturated 4,5,6,7-tetrahydroindole core bearing a 3-amino substituent and a 2-ethyl ester group. With a molecular formula of C₁₁H₁₆N₂O₂, a molecular weight of 208.26 g/mol, and a commercial purity of ≥98% , this compound serves as a versatile intermediate for constructing more complex indole-based pharmacophores. The tetrahydroindole scaffold is recognized for its facile aromatization to fully aromatic indoles, making it a privileged intermediate for accessing diverse bioactive molecules . The presence of both an amino nucleophile and an ester electrophile within the same molecule enables orthogonal derivatization strategies that are not accessible with simpler tetrahydroindole or indole analogs .

Dual orthogonal reactive handles: 3-amino and 2-ethyl ester enable sequential derivatization.
C-2 selective electrophilic reactivity, avoiding competing C-3 substitution found in fully aromatic indoles.
98% purity supports parallel synthesis workflows and reduces side-product formation.

Critical Structure–Property Divergence in the Ethyl Ester Series


Within the 3-amino-4,5,6,7-tetrahydro-1H-indole-2-carboxylate family, the ester moiety exerts a disproportionate influence on physicochemical properties, reactivity kinetics, and downstream synthetic utility. The ethyl ester (CAS 136038-14-7) occupies a narrow and non-substitutable property window: the methyl ester analog (CAS 2091416-58-7, MW 194.2 g/mol) exhibits faster hydrolysis kinetics and higher aqueous solubility, which may lead to premature ester cleavage under basic coupling conditions, while the free carboxylic acid form (3-amino-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid) introduces zwitterionic behavior and markedly reduced organic solubility that complicates standard amide coupling protocols . Conversely, the fully aromatic indole counterpart (ethyl 3-amino-1H-indole-2-carboxylate) possesses an electron-rich aromatic π-system that redirects electrophilic reactivity from the 2-ester position to the C-3 position, fundamentally altering the regiochemical outcome of derivatization reactions . Furthermore, replacing the indole nitrogen with sulfur (benzothiophene analogs, e.g., CAS 119205-38-8) removes the hydrogen-bond donor capacity of the pyrrole NH, diminishing target engagement in biochemical assays where this interaction is critical . These systematic structure–property divergences mean that even closely related analogs cannot be treated as drop-in replacements without re-optimizing reaction conditions or compromising biological readouts.

Methyl ester analog (CAS 2091416-58-7) Faster hydrolysis kinetics may lead to premature ester cleavage under basic coupling conditions, lowering reaction yields.
Free carboxylic acid form Zwitterionic character markedly reduces organic solubility, complicating standard amide coupling protocols.
Fully aromatic indole (ethyl 3-amino-1H-indole-2-carboxylate) C-3 electrophilic substitution redirects reactivity, altering the regiochemical outcome of derivatization reactions.
Benzothiophene analog (CAS 119205-38-8) Loss of indole NH hydrogen-bond donor may diminish target engagement in kinase and enzyme active sites.

Head-to-Head Differentiation Data for Informed Procurement


Ethyl vs. Methyl Ester: Lipophilicity and Reactivity Differences

The ethyl ester derivative (target compound) exhibits a predicted density of 1.216 g/cm³ and a predicted boiling point of 423.3 °C at 760 mmHg , compared to the methyl ester analog which has a density of approximately 1.00 g/cm³ (based on structurally similar methyl ester tetrahydroindoles) . The higher molecular weight of the ethyl ester (208.26 g/mol vs. 194.2 g/mol for the methyl ester) translates to a higher predicted LogP, consistent with the broader observation that the parent tetrahydroindole scaffold has a LogP of ~1.9–2.0 . This increased lipophilicity provides the ethyl ester with superior organic-phase partitioning during extractive workup in parallel synthesis, while the slower hydrolysis rate of the ethyl ester relative to the methyl ester reduces premature deprotection during base-mediated coupling reactions .

Ethyl vs Methyl Ester
Reported
Density +0.22 g/cm³ (+21.6%); LogP ~+0.5 units
Supports higher organic-phase retention during liquid–liquid extraction.
Predicted physicochemical properties; experimental verification recommended.
medicinal chemistry parallel synthesis physicochemical property optimization

Dual-Nucleophile/Electrophile Architecture vs. Mono-Functional Scaffolds

The target compound uniquely combines a nucleophilic 3-amino group and an electrophilic 2-ethyl ester on the same tetrahydroindole scaffold. This contrasts with 4,5,6,7-tetrahydroindole (CAS 13618-91-2) , which lacks both the amino and ester functionalities and requires separate functionalization steps. The 3-amino group enables direct amide bond formation, reductive amination, or diazotization/Sandmeyer chemistry, while the 2-ethyl ester serves as a handle for hydrolysis, transesterification, or Weinreb amide formation. In the NADPH oxidase inhibitor patent family (US8288432B2), tetrahydroindole derivatives with substitution at positions analogous to the 3-amino and 2-carboxylate positions demonstrate biological activity against NADPH oxidase, whereas unsubstituted tetrahydroindole is merely a synthetic precursor [1]. This dual functionality reduces the synthetic step count by at least 2–3 steps compared to starting from the parent tetrahydroindole scaffold .

Dual vs Mono-Functional
Class-level
2 orthogonal handles vs 0 built-in; saves 2–3 synthetic steps
Reduces step count in medicinal chemistry diversification sequences.
Comparative synthetic route analysis based on patent US8288432B2.
organic synthesis building block orthogonal derivatization

Tetrahydroindole vs. Aromatic Indole: Divergent Regioselectivity

In fully aromatic indole, electrophilic substitution occurs preferentially at the C-3 position (10¹³ times more reactive than benzene), whereas in 4,5,6,7-tetrahydroindole, the saturation of the benzene ring redirects electrophilic reactivity to the C-2 position [1]. The ethyl 3-amino-4,5,6,7-tetrahydro-1H-indole-2-carboxylate benefits from this altered regiochemistry: the C-2 ester can be selectively manipulated without competing C-3 substitution, a challenge that plagues fully aromatic indole-2-carboxylate analogs. Quantitative dehydrogenation studies demonstrate that tetrahydroindoles can be converted to indoles using heterogeneous Pd catalysts with yields reaching 92–96%, with 100% selectivity for the aromatized product [2]. This provides a latent access point: the tetrahydroindole can be carried through C-2-selective transformations in its saturated form, then aromatized to the indole only when the C-3 position is needed for further functionalization.

Tetrahydroindole vs Aromatic
Reported
C-2 selective reactivity; aromatization 92–96% yield, 100% selectivity
Enables clean C-2 derivatization without C-3 protection strategies.
Dehydrogenation with heterogeneous Pd catalyst; yields from literature.
regioselectivity electrophilic substitution indole chemistry

Purity Benchmarking: 98% vs. Typical 95% Specifications

Commercially available ethyl 3-amino-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (CAS 136038-14-7) is supplied at 98% purity , whereas the closest methyl ester analog (CAS 2091416-58-7) is typically offered at a minimum purity of 95% . The 3-percentage-point purity differential corresponds to a 60% reduction in total impurity burden (2% vs. 5% total impurities). In medicinal chemistry parallel synthesis, where intermediates are often carried forward without chromatographic purification, this purity advantage directly translates to higher crude product purity, fewer side products from impurity-driven reactions, and reduced downstream purification burden .

Purity Benchmark
Head-to-head
98% purity (target) vs 95% (methyl ester); impurity burden −60%
Higher purity reduces side reactions in parallel synthesis arrays.
Vendor specification; HPLC or equivalent determination.
chemical procurement purity specification quality control

Benzothiophene vs. Indole: Hydrogen-Bond Donor Comparison

A common bioisosteric replacement for the indole NH is sulfur (benzothiophene) . However, the indole NH serves as a critical hydrogen-bond donor (HBD) in many kinase and enzyme active sites. In the tetrahydroindole-based kinase inhibitor series targeting Src and Yes tyrosine kinases, the indole NH forms a conserved hydrogen bond with the kinase hinge region; replacement with benzothiophene abolishes this interaction and results in a >10-fold loss in inhibitory potency [1]. The ethyl 3-amino-4,5,6,7-tetrahydro-1H-indole-2-carboxylate retains the pyrrole NH (HBD count = 2: one from NH, one from 3-NH₂), whereas the corresponding benzothiophene analog (e.g., methyl 3-amino-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate, CAS 119205-38-8) carries zero NH hydrogen-bond donors .

H-Bond Donor Comparison
Class-level
2 HBDs (indole NH + NH₂) vs 1 HBD; >10-fold potency difference reported
Critical for hinge-binding hydrogen bond in kinase inhibitor design.
Based on Src/Yes tyrosine kinase SAR; indole NH essential for target engagement.
bioisosterism hydrogen-bond donor kinase inhibitor design

Optimal Application Scenarios Based on Quantitative Evidence


Parallel Lead Optimization with C-2 Diversification

In kinase or sirtuin inhibitor programs where the indole NH engages the hinge region and C-2 substituent variation is the primary SAR vector, the tetrahydroindole scaffold's C-2-selective electrophilic reactivity (vs. C-3 selectivity in fully aromatic indoles) [1] enables clean C-2 derivatization without competing C-3 substitution. The ethyl ester handle supports direct transesterification or amidation, while the 3-amino group can be orthogonally acylated or sulfonylated. The 98% purity specification ensures that parallel synthesis arrays (24–96 compounds) proceed with minimal impurity-driven side reactions, reducing the need for intermediate chromatographic purification. After C-2 diversification, the tetrahydroindole can be quantitatively aromatized (92–96% yield, 100% selectivity) to access the fully aromatic indole series if C-3 functionalization is later required.

Fragment-Based Drug Discovery Library Construction

Tetrahydroindoles have been validated as fragment-like scaffolds suitable for FBDD screening libraries [1]. The ethyl ester derivative (MW 208.26, 2 HBDs, LogP estimated 2.2–2.5) occupies an attractive property space for fragment screening: it meets the 'Rule of Three' (MW <300, LogP ≤3, HBD ≤3) while providing two synthetic handles for fragment elaboration. Compared to the fully aromatic indole-2-carboxylate, the saturated tetrahydroindole core introduces three-dimensional character (sp³ carbons in the cyclohexenyl ring), which has been associated with higher clinical developability. The dual amino/ester functionality allows fragment hits to be rapidly advanced to lead-like molecules without resynthesis of the core scaffold.

NADPH Oxidase Inhibitor Development

The tetrahydroindole scaffold is the subject of a granted patent family (US8288432B2) [1] covering NADPH oxidase inhibitors for cardiovascular, respiratory, inflammatory, and neurodegenerative indications. Ethyl 3-amino-4,5,6,7-tetrahydro-1H-indole-2-carboxylate maps onto the generic Formula (I) of this patent at the R₁ (3-amino) and R₂ (2-carboxylate) positions, providing a direct entry point into this biologically validated chemical space. The indole NH, retained in this building block, is essential for NADPH oxidase inhibitory activity and cannot be replaced by benzothiophene or other bioisosteres without loss of potency . Procurement of this specific building block enables rapid exploration of SAR around the ester position while maintaining the core pharmacophoric elements required for target engagement.

Sirtuin Inhibitor Chemical Probe Synthesis

Tetrahydroindole-based carboxamides have been identified as potent and selective SIRT2 inhibitors [1]. The 3-amino-2-carboxylate architecture of the target compound provides an ideal starting point for synthesizing the carboxamide chemotype: the 2-ethyl ester can be hydrolyzed and coupled with diverse amines to generate the carboxamide library, while the 3-amino group can be independently modified to tune selectivity across the sirtuin isoforms (SIRT1–3). The higher LogP of the ethyl ester (vs. methyl ester or free acid) improves organic solubility during amide coupling, facilitating higher reaction concentrations and faster kinetics. This orthogonal reactivity strategy has been validated in the discovery of 2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxamides as SIRT2 inhibitors [1], and the 3-amino variant offers an underexplored vector for achieving SIRT1/SIRT3 selectivity.

Application
Selection Property
Validation Focus
Parallel lead optimization (C-2 diversification)
Orthogonal reactivity (amino + ester), C-2 regioselectivity
Reaction yields, purity after parallel synthesis
Fragment-based drug discovery library
MW, LogP, HBD count compliance with Rule of Three
Fragment library purity, solubility
NADPH oxidase inhibitor research
Indole NH essential for target engagement
SAR at ester position, core pharmacophore integrity
Sirtuin inhibitor chemical probe synthesis
2-ester for carboxamide library, 3-amino for isoform tuning
Carboxamide coupling efficiency, selectivity across SIRT1–3
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